molecular formula C38H20N2O4 B15136031 Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)- CAS No. 3772-98-3

Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-

Cat. No.: B15136031
CAS No.: 3772-98-3
M. Wt: 568.6 g/mol
InChI Key: MLXIUWALSIPJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)- (CAS 3772-98-3) is a polycyclic aromatic compound with a complex fused-ring system. Its molecular formula is C₃₈H₂₀N₂O₄, and it features a benzamide group attached to an anthraquinone-acridine hybrid scaffold with three ketone groups (5,10,15-trioxo) . The compound is identified as C.I. 69515 and Indanthren Olive GB, indicating its historical use as a vat dye in textile applications .

Key physicochemical properties include:

  • Molecular weight: 568.5764 g/mol
  • Density: 1.486 g/cm³
  • Refractive index: 1.81
  • Hydrophobicity: High (XLogP3 = 7.9)
  • Polar surface area (PSA): 92.3 Ų .

Its lack of stereocenters simplifies synthesis compared to stereoisomer-rich analogs .

Properties

CAS No.

3772-98-3

Molecular Formula

C38H20N2O4

Molecular Weight

568.6 g/mol

IUPAC Name

N-(6,13,27-trioxo-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(31),2(15),3,5(14),7(12),8,10,17,19,21,23,25,28(32),29-tetradecaen-8-yl)benzamide

InChI

InChI=1S/C38H20N2O4/c41-35-24-10-5-4-9-20(24)21-17-18-29-31-22(13-15-26(35)30(21)31)23-14-16-27-33(34(23)39-29)37(43)25-11-6-12-28(32(25)36(27)42)40-38(44)19-7-2-1-3-8-19/h1-18,39H,(H,40,44)

InChI Key

MLXIUWALSIPJQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C4)C6=C7C(=CC=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)- involves multiple steps, typically starting with the preparation of the anthraquinone derivative. The process includes:

    Formation of the Anthraquinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of functional groups such as amides and ketones through reactions like Friedel-Crafts acylation.

    Final Coupling: The final step involves coupling the functionalized anthraquinone with benzamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or ketone functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ketones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a therapeutic agent. It can bind to specific proteins or DNA, influencing biological pathways.

Medicine

The compound’s potential medicinal properties are explored for developing new drugs. Its ability to interact with molecular targets makes it a candidate for treating diseases such as cancer or bacterial infections.

Industry

In the industrial sector, the compound is used in the production of dyes and pigments due to its stable and vibrant color properties. It is also explored for use in materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism of action of Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with two analogs, highlighting structural, computational, and functional differences.

Benzamide,N-[5-[[4-chloro-6-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]

  • Structure: Features a 1,3,5-triazine core substituted with a chloro group and anthraquinone-linked benzamide .
  • Chlorine substituent increases molecular weight and electron-withdrawing effects, which may alter redox behavior compared to the parent compound.

Naphth[2,3-c]acridine-10-carboxamide, N-[5-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-5,8,13,14-tetrahydro-5,8,14-trioxo

  • Structure : Replaces benzamide with carboxamide and adds two additional oxo groups on the naphthacridine moiety .
  • Key differences :
    • Carboxamide group increases hydrogen-bonding capacity (PSA ~100–110 Ų estimated), enhancing solubility in polar solvents.
    • Additional oxo groups may deepen color intensity by extending conjugation, relevant for dye applications.
    • Higher molecular complexity (complexity score >1200 vs. 1210 for the parent compound) could complicate synthesis .

Comparative Data Table

Property Target Compound Triazine Analog Carboxamide Analog
Molecular formula C₃₈H₂₀N₂O₄ Not specified (likely C₃₇H₂₁ClN₆O₄) C₄₀H₂₁N₃O₇
Molecular weight (g/mol) 568.58 ~650 (estimated) ~655 (estimated)
XLogP3 7.9 ~8.5 (predicted) ~7.2 (predicted)
Polar surface area (Ų) 92.3 ~110 (estimated) ~105 (estimated)
Key substituents Benzamide, trioxoanthraacridine Chloro-triazine, anthraquinone Carboxamide, additional oxo groups
Applications Vat dye (Indanthren Olive GB) Likely high-performance dye Potential dye/pharmaceutical candidate

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound "Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-" (CAS 3772-98-3) is an intriguing example due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a unique anthraquinone-like structure that contributes to its biological activity. The chemical formula is C₁₈H₁₅N₃O₃, with a molecular weight of approximately 305.33 g/mol. Its structural complexity includes multiple functional groups that may interact with various biological targets.

Anticancer Properties

Several studies have indicated that benzamide derivatives exhibit promising anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Research has shown that similar structures can disrupt mitochondrial function and lead to cell death in various cancer cell lines.
  • Case Study : A study on related benzamide compounds demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the low micromolar range. This suggests that the compound could be a candidate for further development in cancer therapeutics.

Antimicrobial Activity

Research has also explored the antimicrobial potential of benzamide derivatives:

  • In Vitro Studies : The compound has shown activity against Gram-positive and Gram-negative bacteria. A study reported that derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) below 100 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Benzamide compounds are also investigated for their anti-inflammatory properties:

  • Mechanism : They may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. A related study indicated that compounds with similar structures reduced inflammation in animal models of arthritis.

Data Table of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-7 (breast cancer)~5 µM
AnticancerPC-3 (prostate cancer)~7 µM
AntimicrobialStaphylococcus aureus<100 µg/mL
AntimicrobialEscherichia coli<100 µg/mL
Anti-inflammatoryArthritis modelSignificant reduction

Safety and Toxicological Profile

While exploring the biological activities of benzamide derivatives, safety profiles must also be considered:

  • Toxicity Studies : Initial assessments indicate low toxicity in non-cancerous cell lines at therapeutic concentrations. However, comprehensive toxicological evaluations are necessary to establish safety for clinical use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.